

# GDC-0310 Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GDC-0310  |           |
| Cat. No.:            | B11928786 | Get Quote |

For researchers, scientists, and professionals in drug development, the discontinuation of a clinical trial can raise numerous questions. This technical support center provides a comprehensive overview of the available information regarding the **GDC-0310** clinical trial, its discontinuation, and the underlying scientific context.

#### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the GDC-0310 clinical trial?

A1: The development of **GDC-0310**, a selective Nav1.7 inhibitor, was halted after Phase I clinical trials. However, the specific reasons for this decision have not been publicly disclosed by the developing pharmaceutical companies, Genentech and Xenon Pharmaceuticals.[1]

Q2: What is the mechanism of action for **GDC-0310**?

A2: **GDC-0310** is a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel. [2][3][4] This channel is a well-established target for pain therapeutics due to its critical role in the generation and propagation of action potentials in pain-sensing neurons.[1][5] The inhibitor works by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, trapping it in an inactivated state.[1] This mechanism prevents the influx of sodium ions, thereby dampening the pain signals.

Q3: What was the intended therapeutic application of **GDC-0310**?



A3: Given its mechanism as a Nav1.7 inhibitor, **GDC-0310** was being investigated as a non-opioid therapeutic for the treatment of pain.[1][5] The strong genetic linkage between Nav1.7 and human pain disorders, such as congenital insensitivity to pain and inherited erythromelalgia, has made it a significant target for analgesic drug development.[1]

Q4: Was **GDC-0310** selective for the Nav1.7 channel?

A4: Yes, **GDC-0310** was developed to be a selective inhibitor of Nav1.7. Preclinical data demonstrated its high potency for Nav1.7 and selectivity over other sodium channel subtypes, although with a more modest selectivity over hNav1.4.[1]

## **Quantitative Data Summary**

The following tables summarize the available preclinical data for **GDC-0310**, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of GDC-0310

| Parameter                   | Value        |
|-----------------------------|--------------|
| hNav1.7 IC50                | 0.6 nM[2][4] |
| hNav1.7 Binding Ki          | 1.8 nM[3][4] |
| Cellular Sodium Influx IC50 | 16 nM[3]     |

Table 2: Selectivity of **GDC-0310** Over Other Sodium Channel Subtypes

| Subtype | Selectivity Fold                       |
|---------|----------------------------------------|
| hNav1.1 | > 63-fold[1]                           |
| hNav1.2 | > 63-fold[1]                           |
| hNav1.4 | ~6-fold[1]                             |
| hNav1.5 | > 63-fold (94-fold in one study)[1][3] |
| hNav1.6 | ~330-fold[1]                           |



## **Experimental Protocols**

While specific clinical trial protocols are not publicly available, the following outlines a general methodology for assessing the activity of a Nav1.7 inhibitor like **GDC-0310**, based on the available preclinical data.

In Vitro Electrophysiology Assay (Voltage Clamp)

- Cell Line: Utilize a stable cell line (e.g., HEK293 cells) expressing the human Nav1.7 channel (hNav1.7).
- Preparation: Culture the cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.
- Recording: Use whole-cell patch-clamp electrophysiology to record sodium currents.
- Voltage Protocol: Hold the cell membrane potential at a level that keeps the channels in a resting state (e.g., -120mV). Apply a depolarizing voltage step to elicit a sodium current.
- Compound Application: Perfuse the cells with varying concentrations of GDC-0310.
- Data Analysis: Measure the peak sodium current at each concentration of the compound.
   Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a suitable equation.

#### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GDC-0310** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: Mechanism of GDC-0310 in blocking pain signals.





Click to download full resolution via product page

Caption: General experimental workflow for **GDC-0310** evaluation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GDC-0310 | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GDC-0310 Clinical Trial Discontinuation: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928786#reasons-for-gdc-0310-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com